molecular formula C23H27N5O5 B160492 HP2Ddc CAS No. 130006-19-8

HP2Ddc

Cat. No. B160492
M. Wt: 453.5 g/mol
InChI Key: MICHLJWXTWDTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HP2Ddc, also known as 2-Deoxy-D-Glucose-6-Phosphate (2-DG-6-P), is a glucose analogue that has been used extensively in scientific research as a tool to study glucose metabolism. It is a structural analogue of glucose and is taken up by cells in a similar manner to glucose. However, unlike glucose, HP2Ddc cannot be metabolized by the cell, leading to the inhibition of glycolysis. This unique property of HP2Ddc has made it a valuable tool in the study of glucose metabolism and its role in various physiological and pathological conditions.

Mechanism Of Action

HP2Ddc acts as a competitive inhibitor of glucose uptake and metabolism. It is taken up by cells in a similar manner to glucose, but once inside the cell, it cannot be metabolized. This leads to the inhibition of glycolysis, which is the primary pathway for glucose metabolism. The inhibition of glycolysis leads to a decrease in ATP production, which can lead to cell death.

Biochemical And Physiological Effects

HP2Ddc has been shown to have several biochemical and physiological effects. It inhibits glycolysis, leading to a decrease in ATP production, which can lead to cell death. It has also been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. HP2Ddc has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. It has also been shown to improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

HP2Ddc has several advantages as a tool for scientific research. It is a structural analogue of glucose and is taken up by cells in a similar manner, which makes it a valuable tool for studying glucose metabolism. Its unique property of inhibiting glycolysis has been exploited in cancer research to selectively kill cancer cells. HP2Ddc has also been shown to have potential therapeutic applications in the treatment of diabetes and neurodegenerative diseases.
However, there are also limitations to the use of HP2Ddc in scientific research. It is not a perfect mimic of glucose metabolism, and its effects on cellular metabolism may not be identical to those of glucose. Additionally, HP2Ddc has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of HP2Ddc in scientific research. One potential application is in the development of new cancer therapies. HP2Ddc has been shown to selectively kill cancer cells that rely heavily on glycolysis for energy production. As such, it may be possible to develop new therapies that target cancer cells while sparing healthy cells.
Another potential application is in the treatment of diabetes. HP2Ddc has been shown to improve insulin sensitivity in animal models of diabetes. It may be possible to develop new therapies that target glucose metabolism to improve insulin sensitivity and glucose uptake in patients with diabetes.
Finally, HP2Ddc may have potential applications in the treatment of neurodegenerative diseases. It has been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. This property of HP2Ddc may be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

HP2Ddc can be synthesized from D-glucose in a multistep process. The first step involves the conversion of D-glucose to D-glucose-6-phosphate. This is followed by the conversion of D-glucose-6-phosphate to 2-DG-6-P using a chemical reaction involving acetic anhydride and pyridine. The final product is purified using chromatography techniques to obtain pure HP2Ddc.

Scientific Research Applications

HP2Ddc has been used extensively in scientific research to study glucose metabolism and its role in various physiological and pathological conditions. It has been used in studies involving cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases. HP2Ddc has been shown to inhibit glycolysis, leading to a decrease in ATP production, which can lead to cell death. This property of HP2Ddc has been exploited in cancer research to selectively kill cancer cells that rely heavily on glycolysis for energy production.

properties

CAS RN

130006-19-8

Product Name

HP2Ddc

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

[5-[4-[(1-methyl-4H-pyridine-3-carbonyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C23H27N5O5/c1-26-10-3-5-16(13-26)21(29)24-19-9-12-28(23(31)25-19)20-8-7-18(33-20)15-32-22(30)17-6-4-11-27(2)14-17/h3-4,9-14,18,20H,5-8,15H2,1-2H3,(H,24,25,29,31)

InChI Key

MICHLJWXTWDTGH-UHFFFAOYSA-N

SMILES

CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C

Canonical SMILES

CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C

synonyms

5',4N-bis((1,4-dihydro-1-methyl-3-pyridinyl)carbonyl)-2',3'-dideoxycytosine
HP2DDC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.